

# Jolethin efficacy compared to standard treatments for central retinal vein occlusion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Jolethin**

Cat. No.: **B1672031**

[Get Quote](#)

An Objective Comparison of **Jolethin** and Standard-of-Care Treatments for Central Retinal Vein Occlusion

## Introduction

Central Retinal Vein Occlusion (CRVO) is a common retinal vascular disorder that can lead to significant vision loss, primarily through the development of macular edema. The pathophysiology of CRVO involves the occlusion of the central retinal vein, leading to increased intravenous pressure, retinal hemorrhages, and ischemia. This ischemic environment upregulates the production of vascular endothelial growth factor (VEGF) and other inflammatory mediators, which increase vascular permeability and result in macular edema.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> This guide provides a detailed comparison between **Jolethin** (Lecithin-Bound Iodine), an oral agent used in some regions, and the established standard-of-care treatments for CRVO-associated macular edema, focusing on efficacy data from clinical studies and their respective mechanisms of action.

## Standard-of-Care Treatments for CRVO

The current first-line treatment for macular edema secondary to CRVO is intravitreal injection of anti-VEGF agents.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Intravitreal corticosteroids are generally considered a second-line option, particularly for patients who are pseudophakic, have a history of cardiovascular events, or show an inadequate response to anti-VEGF therapy.<sup>[5]</sup><sup>[6]</sup>

## Anti-VEGF Therapy

Anti-VEGF agents work by binding to and inhibiting VEGF-A, a key mediator of angiogenesis and vascular permeability. By blocking VEGF, these drugs reduce fluid leakage from retinal vessels, thereby decreasing macular edema and improving visual acuity. The standard anti-VEGF agents are:

- Aflibercept (Eylea)
- Ranibizumab (Lucentis)
- Bevacizumab (Avastin) (Used off-label)

## Corticosteroid Therapy

Corticosteroids have broad anti-inflammatory properties. They inhibit multiple inflammatory pathways, stabilize the blood-retinal barrier, and downregulate the expression of VEGF. The most common corticosteroid treatment is:

- Dexamethasone Intravitreal Implant (Ozurdex)[\[3\]](#)

## Mechanism of Action: VEGF Signaling Pathway

The diagram below illustrates the signaling pathway targeted by first-line anti-VEGF therapies.

[Click to download full resolution via product page](#)

Caption: Anti-VEGF agents block VEGF-A, preventing receptor binding and subsequent vascular leakage.

## Clinical Efficacy of Standard Treatments

The efficacy of anti-VEGF agents and the dexamethasone implant has been established in numerous large-scale, randomized controlled trials (RCTs). The following tables summarize key efficacy outcomes from these pivotal studies.

**Table 1: Efficacy of Anti-VEGF Therapies in CRVO (Pivotal Trials)**

| Treatment & Study             | Duration | Mean Change in Best-Corrected Visual Acuity (BCVA) | Proportion of Patients Gaining $\geq 15$ Letters in BCVA | Mean Reduction in Central Retinal Thickness (CRT) |
|-------------------------------|----------|----------------------------------------------------|----------------------------------------------------------|---------------------------------------------------|
| Ranibizumab 0.5 mg (CRUISE)   | 6 Months | +14.9 letters                                      | 47.7%                                                    | -452 $\mu$ m                                      |
| Aflibercept 2 mg (COPERNICUS) | 6 Months | +17.3 letters                                      | 56.1%                                                    | -457 $\mu$ m                                      |
| Aflibercept 2 mg (GALILEO)    | 6 Months | +18.0 letters                                      | 60.2%                                                    | -449 $\mu$ m                                      |
| Bevacizumab 1.25 mg (SCORE2)  | 6 Months | +18.6 letters                                      | Non-inferior to Aflibercept                              | Not Reported                                      |

Sources: CRUISE[7][8], COPERNICUS[7], GALILEO[7][9], SCORE2[7][10]

**Table 2: Efficacy of Dexamethasone Implant in CRVO (Pivotal Trial)**

| Treatment & Study                     | Duration | Mean Change in Best-Corrected Visual Acuity (BCVA) | Proportion of Patients Gaining $\geq 15$ Letters in BCVA | Mean Reduction in Central Retinal Thickness (CRT) |
|---------------------------------------|----------|----------------------------------------------------|----------------------------------------------------------|---------------------------------------------------|
| Dexamethasone Implant 0.7 mg (GENEVA) | 6 Months | Peak gain at Day 60                                | 29.3% (at Day 90)                                        | Peak reduction -211 $\mu\text{m}$ (at Day 90)     |

Source: GENEVA trial data as described in multiple reviews.[11][12]

## Jolethin (Lecithin-Bound Iodine)

**Jolethin** is the brand name for an oral preparation of Lecithin-Bound Iodine (LBI).[13][14] It has been used clinically in Japan and China for various retinal conditions, including CRVO, central serous chorioretinopathy, and vitreous hemorrhage.[13][15] It is positioned as a treatment that increases retinal metabolism and promotes the absorption of hemorrhages.[14]

## Proposed Mechanism of Action

The precise mechanism of action for **Jolethin** in retinal diseases is not fully elucidated. However, preclinical studies suggest it may exert anti-inflammatory effects. In vitro and animal model studies have shown that LBI can suppress the expression and secretion of inflammatory chemokines, such as Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[13][15][16] CCL2 is upregulated in retinal ischemia and inflammation and plays a role in recruiting macrophages and disrupting the blood-retinal barrier, contributing to macular edema. By suppressing CCL2, **Jolethin** may help reduce retinal inflammation and associated edema.[15][16][17]

## Mechanism of Action: Jolethin (LBI)

The diagram below illustrates the proposed anti-inflammatory mechanism of **Jolethin**.

[Click to download full resolution via product page](#)

Caption: **Jolethrin** is proposed to suppress inflammatory chemokine (CCL2) secretion, reducing edema.

## Clinical Efficacy of Jolethrin

The clinical evidence for **Jolethrin** in CRVO is limited and does not currently include large-scale, randomized, controlled trials comparable to those for standard-of-care treatments.

One available study is a small clinical analysis investigating **Jolethrin** as an adjunctive treatment for vitreous hemorrhage (not specifically CRVO-related macular edema).

**Table 3: Efficacy of Jolethrin as Adjunctive Therapy for Vitreous Hemorrhage**

| Treatment Group                          | Duration | Key Visual Acuity Outcome (at 12 weeks)   | Hemorrhage Absorption                                                     |
|------------------------------------------|----------|-------------------------------------------|---------------------------------------------------------------------------|
| Jolethrin +<br>Conventional Tx<br>(n=16) | 12 Weeks | 13 of 16 patients<br>achieved vision >0.3 | Absorption at 4 weeks<br>was comparable to<br>control group at 8<br>weeks |
| Conventional Tx Alone<br>(n=16)          | 12 Weeks | 7 of 16 patients<br>achieved vision >0.3  | Slower absorption                                                         |

Source: Clinical analysis of **jolethrin** tablets as adjunctive treatment for vitreous hemorrhage.

[\[18\]](#)

Note: This study's primary focus was vitreous hemorrhage, the patient number was very small, and **Jolethrin** was used in addition to other treatments. Therefore, these results cannot be directly compared to the robust, placebo-controlled or active-comparator trials for anti-VEGF agents and corticosteroids in treating CRVO-induced macular edema.

## Experimental Protocols

A significant difference between **Jolethrin** and standard treatments lies in the rigor and scale of the clinical trials conducted.

## Typical Protocol for a Pivotal Anti-VEGF CRVO Trial (e.g., CRUISE, COPERNICUS)

The workflow for the large RCTs that established the standard of care generally follows a rigorous, multi-phase process designed to minimize bias and produce high-quality evidence.



Workflow of a Typical Pivotal CRVO Clinical Trial

[Click to download full resolution via product page](#)

Caption: Standard CRVO trials follow a rigorous, randomized, and controlled multi-phase protocol.

## Protocol for the **Jolethin** Vitreous Hemorrhage Study

- Design: Randomized, controlled clinical analysis.[[18](#)]
- Participants: 32 patients (32 eyes) with vitreous hemorrhage.[[18](#)]
- Intervention: The treatment group (n=16) received conventional therapy (hemostasis, blood flow promotion) plus oral **Jolethin** tablets (1.5mg, three times daily) for 60 days. The control group (n=16) received only conventional therapy.[[18](#)]
- Primary Outcome Measures: Visual acuity and grade of vitreous hemorrhage were assessed at baseline and at 2, 4, 8, and 12 weeks post-treatment.[[18](#)]

## Comparison Summary and Conclusion

The comparison between **Jolethin** and standard-of-care treatments for CRVO highlights a significant disparity in the level of clinical evidence.

- Efficacy: Anti-VEGF therapies and the dexamethasone implant have demonstrated robust efficacy in improving visual acuity and reducing macular edema in large, high-quality RCTs. [[7](#)][[11](#)][[19](#)][[20](#)] The clinical data for **Jolethin** in CRVO is sparse, derived from a small study on vitreous hemorrhage where it was used as an adjunctive therapy, making its independent efficacy for macular edema unclear.[[18](#)]
- Mechanism of Action: Standard treatments directly target well-established pathological pathways in CRVO (VEGF and broad inflammation). **Jolethin**'s proposed mechanism is anti-inflammatory via chemokine suppression, which is biologically plausible but less clinically validated than the targets of standard therapies.[[13](#)][[15](#)]
- Administration: **Jolethin** offers the convenience of oral administration, whereas standard treatments require intravitreal injections, which carry a higher procedural burden and risk of complications like endophthalmitis and increased intraocular pressure.[[8](#)][[21](#)]

In conclusion, for researchers, scientists, and drug development professionals, the current evidence base strongly supports intravitreal anti-VEGF agents as the first-line treatment for macular edema due to CRVO. While **Jolethin**'s oral administration and novel mechanism are of interest, its clinical efficacy is not supported by the rigorous, large-scale data necessary to position it as a comparable alternative to the established standards of care. Further well-designed, large-scale randomized controlled trials are required to properly evaluate the efficacy and safety of **Jolethin** specifically for CRVO-associated macular edema.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Retinal vein occlusion: pathophysiology and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untangling Retinal Vein Occlusion - American Academy of Ophthalmology [aao.org]
- 3. Treatments for Central Retinal Vein Occlusion (CRVO) | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 4. provider-rvo.vision-relief.com [provider-rvo.vision-relief.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Retinal Vein Occlusion (RVO) Treatment & Management: Emergency Department Care, Pharmacologic Therapy, Consultations [emedicine.medscape.com]
- 7. Clinical Trials in Retinal Vein Occlusion | Retinal Physician [retinalphysician.com]
- 8. aao.org [aao.org]
- 9. Treatment Patterns and Clinical Outcomes for Central Retinal Vein Occlusion in the Antivascular Endothelial Growth Factor Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Randomized, sham-controlled trial of dexamethasone intravitreal implant in patients with macular edema due to retinal vein occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lecithin-Bound Iodine Prevents Disruption of Tight Junctions of Retinal Pigment Epithelial Cells under Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 15. Effect of Lecithin-Bound Iodine Treatment on Inherited Retinal Degeneration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tvst.arvojournals.org [tvst.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy, Safety, and Treatment Burden of Aflibercept 2 mg and Ranibizumab in Retinal Vein Occlusion: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 12-month outcomes of ranibizumab versus aflibercept for macular oedema in central retinal vein occlusion: data from the FRB! registry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dexamethasone intravitreal implant in retinal vein occlusion: real-life data from a prospective, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Jolethrin efficacy compared to standard treatments for central retinal vein occlusion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672031#jolethrin-efficacy-compared-to-standard-treatments-for-central-retinal-vein-occlusion>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)